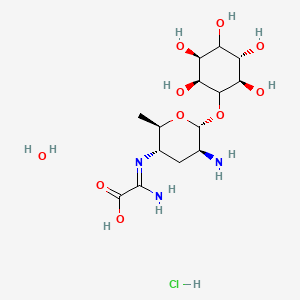

Kasugamycin hydrochloride hydrate

Description

Propriétés

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDOPMVCASNBEZ-VHRLMMNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859996 | |

| Record name | Kasugamycin hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-83-8 | |

| Record name | Kasugamycin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200132838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KASUGAMYCIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9BN7V7QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kasugamycin Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin is an aminoglycoside antibiotic notable for its bacteriostatic properties and its specific inhibition of protein biosynthesis.[1][2] Unlike many other aminoglycosides, it does not cause misreading of the mRNA codon.[3] This guide provides a detailed examination of the molecular mechanisms underlying kasugamycin's mode of action, the structural basis for its interaction with the ribosome, and the pathways leading to bacterial resistance. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in microbiology and drug development.

Core Mechanism of Action: Inhibition of Translation Initiation

Kasugamycin's primary mechanism of action is the inhibition of the initiation phase of protein synthesis.[4][5] This inhibition is highly specific to canonical, leadered messenger RNAs (mRNAs) and is less effective against leaderless mRNAs.[4][5][6][7] The antibiotic targets the 30S ribosomal subunit, a key component in the formation of the translation initiation complex.[8][9]

The process of inhibition can be summarized in the following key steps:

-

Binding to the 30S Subunit: Kasugamycin binds to both the 30S subunit and the fully assembled 70S ribosome.[5][7][9] Its binding pocket is located entirely within the 16S ribosomal RNA (rRNA) path of the mRNA channel, near the peptidyl (P) and exit (E) sites.[4][6][9]

-

Interference with Initiator tRNA: While early hypotheses suggested direct competition with the initiator tRNA (fMet-tRNAfMet), structural and biochemical data have revealed a more nuanced, indirect mechanism.[4][6][7][9] Kasugamycin does not overlap with the P-site tRNA binding site.[4][6][9] Instead, it mimics the codon nucleotides at the P and E sites.[4][6][10]

-

Perturbation of Codon-Anticodon Interaction: By occupying the mRNA channel, kasugamycin perturbs the crucial codon-anticodon interaction between the mRNA and the initiator tRNA.[4][6][10] This interference destabilizes the binding of fMet-tRNAfMet to the P-site, effectively preventing the formation of a stable 70S initiation complex and halting the transition to the elongation phase.[4][6][11]

Recent genome-wide studies have shown that kasugamycin can interfere with translation even after the 70S initiation complex has formed, leading to an increased occupancy of start codons by stalled 70S ribosomes.[11][12] The inhibitory effect is context-dependent, with the nucleotide immediately preceding the start codon influencing the drug's efficacy; a guanine at the -1 position is most conducive to inhibition.[11][12]

Structural Basis of Kasugamycin-Ribosome Interaction

X-ray crystallographic studies of the Escherichia coli 70S ribosome in complex with kasugamycin have elucidated the structural basis of its action at a resolution of up to 2.0 Å.[4][9][13] These studies confirm that kasugamycin binds within the mRNA channel on the 30S subunit.

The key binding site is a pocket formed entirely by 16S rRNA residues, positioned between the head and platform of the 30S subunit.[9] The antibiotic is held in place by interactions with universally conserved nucleotides, most notably G926 and A794 .[4][9][13][14][15] These specific nucleotides are also protected from chemical probes in the presence of kasugamycin, further validating them as direct interaction points.[9][14][15] Mutations in these residues are a known cause of kasugamycin resistance.[9][10]

The drug's position allows it to mimic nucleotides in the P and E sites, sterically hindering the proper placement and stabilization of the mRNA-tRNA duplex, which is essential for successful initiation.[6][11]

Mechanisms of Bacterial Resistance

Bacteria can acquire resistance to kasugamycin through several mechanisms, primarily involving modifications to the ribosomal target site.

-

ksgA Gene Mutation: The most common mechanism for low-level resistance is the mutation or inactivation of the ksgA gene.[4][10] This gene encodes the KsgA methyltransferase, an enzyme responsible for the dimethylation of two adjacent adenosine residues, A1518 and A1519, in the 3' terminal helix of the 16S rRNA.[4][10] The absence of this modification confers a modest level of resistance.[4][16] Spontaneous ksgA mutations occur at a relatively high frequency (10⁻⁶).[4][16]

-

16S rRNA Nucleotide Mutation: High-level resistance can be achieved through direct mutations of the nucleotides that form the kasugamycin binding pocket.[17] Mutations at positions A794 and G926 are known to confer resistance.[10][17]

-

Ribosomal Protein Mutation: Alterations in ribosomal proteins can also lead to resistance. Mutations in the rpsI gene, which encodes the 30S ribosomal protein S9, have been shown to confer kasugamycin resistance, potentially by stabilizing the mRNA-tRNA interaction that is otherwise perturbed by the antibiotic.[10]

-

Enzymatic Inactivation: A novel resistance mechanism involves the enzymatic modification of kasugamycin itself. The aac(2')-IIa gene, for instance, encodes a 2'-N-acetyltransferase that inactivates the antibiotic.[17]

Quantitative Data

The efficacy of kasugamycin and its interactions can be quantified through various metrics. The following tables summarize key quantitative data from published literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Kasugamycin

| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |

| Burkholderia glumae | Sensitive | 12.5 - 25 | [17] |

| Burkholderia glumae | Resistant | 1,600 - 3,200 | [17] |

| Neisseria gonorrhoeae | Susceptible | 30 | [18] |

| Neisseria gonorrhoeae | Somewhat Sensitive | 60 - 100 | [18] |

| Neisseria gonorrhoeae | Resistant | 200 | [18] |

| Pseudomonas spp. | - | 250 (Median MIC) | [19] |

Table 2: Binding Affinities of Kasugamycin to Off-Target GH18 Chitinases

Note: While the primary target of kasugamycin is the ribosome, it has also been identified as a competitive inhibitor of Glycoside Hydrolase family 18 (GH18) chitinases. This off-target activity is included for completeness.

| Chitinase Source | Parameter | Value (µM) | Reference |

| Human (HsCht) | Ki | 0.27 | [20][21] |

| Human (HsCht) | Kd | 0.92 | [21] |

| Human (HsCht) in 1.0 M NaCl | Ki | 1.62 | [20] |

| Insect (O. furnacalis, OfChtI) | Ki | 0.49 | [21] |

| Insect (O. furnacalis, OfChtI) | Kd | 4.39 | [21] |

| Bacterium (S. marcescens, SmChiA) | Ki | 1.93 | [21] |

| Bacterium (S. marcescens, SmChiA) | Kd | 34.11 | [21] |

Key Experimental Protocols

The elucidation of kasugamycin's mechanism of action has relied on several key biochemical and structural biology techniques.

In Vitro Translation Inhibition Assay

This assay measures the direct effect of kasugamycin on the synthesis of a specific protein in a cell-free system.

Protocol Outline:

-

Preparation of Cell-Free Extract: Prepare an S100 extract from E. coli cells, which contains all the necessary translational machinery (ribosomes, tRNAs, factors).

-

Reaction Mixture Assembly: In a reaction tube, combine the S100 extract, an energy mix (ATP, GTP), amino acids (including one radiolabeled amino acid, e.g., ³⁵S-Methionine), and a specific mRNA template (e.g., in vitro transcribed ompA or λ cI mRNA).

-

Kasugamycin Titration: Prepare a series of reaction mixtures with increasing concentrations of kasugamycin hydrochloride hydrate. A control reaction with no antibiotic is essential.

-

Incubation: Incubate all reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Precipitation and Detection: Stop the reactions by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

-

Quantification: Collect the precipitated protein on a filter, wash to remove unincorporated radiolabeled amino acids, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the kasugamycin concentration to determine the IC₅₀ value.

Ribosome Binding and Footprinting (Toeprinting) Assay

This technique is used to map the precise binding site of kasugamycin on the ribosome and to demonstrate its interference with the formation of the initiation complex.

Protocol Outline:

-

Complex Formation: Incubate purified 30S ribosomal subunits with a specific mRNA template.

-

Initiation Complex Assembly: Add initiation factors (IFs), initiator tRNA (fMet-tRNAfMet), and GTP to form the 30S initiation complex. Perform this step in the presence and absence of kasugamycin.

-

Primer Extension: Add a radiolabeled DNA primer that is complementary to a downstream sequence on the mRNA template. Add reverse transcriptase to the mixture. The reverse transcriptase will synthesize a cDNA strand until it is physically blocked by the assembled ribosomal complex, creating a "toeprint."

-

Denaturation and Gel Electrophoresis: Denature the reaction products and run them on a high-resolution denaturing polyacrylamide sequencing gel alongside a DNA sequencing ladder generated with the same primer and mRNA template.

-

Analysis: The position of the toeprint band indicates the location of the leading edge of the ribosome on the mRNA. In the presence of an effective inhibitor of initiation like kasugamycin, the intensity of the toeprint corresponding to the stable 70S initiation complex will be significantly reduced.[9]

Conclusion

Kasugamycin hydrochloride hydrate is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. It targets the 30S ribosomal subunit, binding to a specific site on the 16S rRNA within the mRNA channel. By mimicking mRNA nucleotides, it indirectly but effectively prevents the stable binding of initiator tRNA, thereby blocking the crucial translation initiation step. The primary mechanisms of resistance involve alterations to this ribosomal target site. The detailed understanding of its interaction with the ribosome, supported by structural and biochemical data, provides a solid foundation for future research, including the development of novel derivatives or combination therapies to combat bacterial infections.

References

- 1. Kasugamycin [sitem.herts.ac.uk]

- 2. Kasugamycin hydrochloride hydrate [sitem.herts.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. Kasugamycin - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inactivation of KsgA, a 16S rRNA Methyltransferase, Causes Vigorous Emergence of Mutants with High-Level Kasugamycin Re… [ouci.dntb.gov.ua]

- 17. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholars.northwestern.edu [scholars.northwestern.edu]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

- 21. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

The Origin of Kasugamycin: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin is an aminoglycoside antibiotic renowned for its potent antifungal and antibacterial activities, particularly its efficacy against the fungus causing rice blast disease. This technical guide provides an in-depth exploration of the origins of Kasugamycin, detailing its discovery, the producing microorganism, and the intricate biosynthetic pathway responsible for its formation. This document synthesizes key research findings, presenting quantitative data on production, detailed experimental protocols for the elucidation of its biosynthesis, and visual diagrams of the core biological processes.

Discovery and Producing Organism

Kasugamycin was discovered in 1965 by the distinguished Japanese scientist Hamao Umezawa and his team.[1] The antibiotic was isolated from the culture broth of a soil actinomycete, Streptomyces kasugaensis, which was found near the Kasuga Grand Shrine in Nara, Japan, lending the antibiotic its name.[1] This discovery was a significant milestone in the development of agricultural antibiotics, providing a crucial tool for managing rice blast disease caused by the fungus Pyricularia oryzae.

Biosynthesis of Kasugamycin

Kasugamycin is a complex natural product composed of three distinct chemical moieties: a D-chiro-inositol ring, the unusual aminosugar kasugamine, and a glycine imine side chain. The biosynthesis of this molecule is a multi-step enzymatic process orchestrated by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces kasugaensis genome.

The biosynthetic pathway, while still under investigation, is understood to proceed through several key stages. Isotope-labeling studies have confirmed that the direct precursor for the kasugamine moiety is glucosamine or its nucleotide-activated form, UDP-glucosamine, rather than glucose. The D-chiro-inositol component is derived from myo-inositol.

The Kasugamycin Biosynthetic Gene Cluster (BGC) contains a suite of genes encoding the enzymes required for its synthesis, regulation, and self-resistance. Key enzymes and their proposed functions in the pathway include:

-

KasQ (Epimerase): Catalyzes the initial step in the formation of the kasugamine precursor by converting UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc).

-

KasN (Glycine Oxidase): Involved in the formation of the glycine imine side chain.

-

KasA (Glycosyltransferase): Links the kasugamine precursor to the D-chiro-inositol moiety.

-

KasJ (Epimerase): Performs a final modification on the inositol ring to produce the D-chiro configuration.

-

KasT (Transcriptional Regulator): A pathway-specific activator that controls the expression of other genes within the cluster.

-

KasF/KasH (Acetyltransferases): Provide self-resistance to the producing organism by acetylating Kasugamycin, thereby inactivating it.

Signaling Pathway for Kasugamycin Biosynthesis

The following diagram illustrates the proposed biosynthetic pathway for Kasugamycin, highlighting the key precursors and enzymatic steps.

Caption: Proposed biosynthetic pathway of Kasugamycin.

Quantitative Data on Production

The production of Kasugamycin by Streptomyces kasugaensis is influenced by fermentation conditions. The following tables summarize key quantitative data from studies aimed at optimizing production yields.

| Fermentation Condition | Parameter | Value | Reference |

| Batch Culture | Initial pH | 7.0 | [2] |

| Initial Temperature | 28°C | ||

| Base Production Yield | 114 mg/L | [2] | |

| pH Shock Optimization | pH Shock Condition | pH lowered to 4.0 for 24 hours, then returned to 7.0 | [2] |

| Optimized Production Yield | ~800 mg/L (approx. 7-fold increase) | [1][2] | |

| Continuous Culture | Cell Immobilization | Celite beads | |

| Productivity | 9.8 to 16.1 mg/L/h | ||

| Genetic Engineering | Deletion of kasW (regulator) | 1.12-fold increase in yield (0.68 to 0.76 g/L) |

Experimental Protocols

The elucidation of the Kasugamycin origin and biosynthetic pathway has relied on key molecular biology and biochemical techniques. Detailed methodologies for two pivotal experimental approaches are provided below.

Protocol for Cloning the Kasugamycin Biosynthetic Gene Cluster

This protocol outlines the general steps for isolating the Kasugamycin BGC from S. kasugaensis via the construction and screening of a fosmid library.

-

Genomic DNA Isolation:

-

Cultivate Streptomyces kasugaensis in a suitable liquid medium (e.g., TSB) to mid-log phase.

-

Harvest mycelia by centrifugation.

-

Lyse the cells using a combination of lysozyme treatment and mechanical disruption (e.g., sonication or bead beating).

-

Extract high-molecular-weight genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation. Ensure minimal shearing of the DNA.

-

-

Fosmid Library Construction:

-

Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments predominantly in the 30-40 kb range.

-

Separate the DNA fragments by size using pulsed-field gel electrophoresis (PFGE).

-

Excise the gel region containing fragments of the desired size and purify the DNA.

-

Ligate the size-selected DNA fragments into a fosmid vector (e.g., pCC1FOS).

-

Package the ligation products into lambda phage particles using a commercial packaging extract.

-

Transfect E. coli host cells (e.g., EPI300-T1R) with the packaged fosmids.

-

Plate the transfected cells on selective medium (e.g., LB agar with chloramphenicol) to obtain individual fosmid clones.

-

-

Library Screening:

-

Prepare a DNA probe specific to a known gene within the Kasugamycin BGC (e.g., the aminotransferase gene, kasA). Label the probe with a detectable marker (e.g., digoxigenin or a radioactive isotope).

-

Array the fosmid clones onto nylon membranes.

-

Lyse the bacterial colonies and denature the DNA in situ.

-

Hybridize the membranes with the labeled probe under stringent conditions.

-

Detect the signal from the probe to identify positive clones containing the gene of interest.

-

-

Analysis of Positive Clones:

-

Isolate fosmid DNA from the positive clones.

-

Use restriction mapping and DNA sequencing to characterize the cloned genomic DNA inserts and identify the full biosynthetic gene cluster.

-

Experimental Workflow: Gene Cluster Cloning

Caption: Workflow for cloning the Kasugamycin BGC.

Protocol for Heterologous Expression of the Kasugamycin BGC

This protocol describes the expression of the cloned Kasugamycin BGC in a heterologous host, such as Streptomyces lividans, to confirm its function and potentially improve yields.

-

Construction of an Expression Cassette:

-

Subclone the entire Kasugamycin BGC from the identified fosmid into an integrative Streptomyces expression vector (e.g., a derivative of pSET152).

-

To ensure robust expression, the native promoter of the pathway-specific activator gene (kasT) can be replaced with a strong, constitutive promoter, such as the rpsJ promoter (PrpsJ).[1]

-

For pathways with potentially limiting precursors, additional genes can be co-expressed. For Kasugamycin, an expression cassette for ino1 (inositol-1-phosphate synthase) can be included to boost the supply of myo-inositol.[1]

-

-

Transformation of Streptomyces lividans:

-

Prepare protoplasts from an actively growing culture of S. lividans. This involves treating the mycelia with lysozyme in an osmotically supportive buffer.

-

Transform the protoplasts with the constructed expression vector using polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) and overlay with a selective antibiotic (e.g., apramycin or thiostrepton) to select for transformants.

-

-

Confirmation of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Confirm the integration of the expression cassette into the host genome using PCR with primers specific to the BGC genes.

-

-

Fermentation and Analysis:

-

Cultivate the confirmed recombinant S. lividans strains in a suitable production medium.

-

After an appropriate fermentation period (e.g., 5-7 days), harvest the culture broth.

-

Extract the supernatant with a suitable organic solvent.

-

Analyze the extracts for the presence of Kasugamycin using methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[3]

-

Conclusion

The discovery of Kasugamycin from Streptomyces kasugaensis has had a lasting impact on agriculture and microbiology. Understanding its origin, from the producing organism to the intricate details of its biosynthetic pathway, provides a foundation for future research. The methodologies detailed in this guide, including gene cluster cloning and heterologous expression, are powerful tools for pathway elucidation and bioengineering. This knowledge not only illuminates the fascinating chemistry of natural products but also opens avenues for the development of novel antibiotics and the optimization of production through synthetic biology approaches.

References

- 1. Heterologous production of kasugamycin, an aminoglycoside antibiotic from Streptomyces kasugaensis, in Streptomyces lividans and Rhodococcus erythropolis L-88 by constitutive expression of the biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Kasugamycin: A Technical Deep Dive into Hamao Umezawa's Groundbreaking Find

Abstract

In 1965, a team of Japanese scientists led by the renowned microbiologist Dr. Hamao Umezawa announced the discovery of a novel aminoglycoside antibiotic, Kasugamycin.[1] Isolated from a strain of Streptomyces kasugaensis found in soil near the Kasuga Shrine in Nara, Japan, this compound demonstrated a unique spectrum of activity, most notably its potent efficacy against Piricularia oryzae, the causative agent of rice blast disease.[1][2] This technical guide provides an in-depth exploration of the seminal research conducted by Umezawa and his colleagues, detailing the experimental protocols employed in the discovery, isolation, characterization, and elucidation of the mechanism of action of Kasugamycin. Quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel therapeutic agents. Hamao Umezawa was a towering figure in this field, having previously discovered other significant antibiotics like kanamycin and bleomycin.[3] His quest for new antimicrobial compounds led him to investigate a soil sample from the sacred grounds of the Kasuga Shrine, from which a new strain of Streptomyces, later named S. kasugaensis, was identified.[1][3] This actinomycete was found to produce a substance with potent antifungal properties, which Umezawa's team named Kasugamycin.[1] This discovery was particularly significant for its agricultural applications, offering a powerful new tool to combat rice blast, a devastating fungal disease that threatened a staple food source for a large portion of the global population.[2]

Discovery and Isolation of Streptomyces kasugaensis

The initial discovery hinged on the systematic screening of soil microorganisms for antibiotic production. The soil sample from Nara was the starting point for the isolation of the producing organism.

Experimental Protocols

2.1. Isolation of Streptomyces kasugaensis

A standard serial dilution and plating technique was employed to isolate individual microbial colonies from the soil sample.

-

Sample Preparation: 1 gram of the soil sample was suspended in 10 mL of sterile saline solution (0.85% NaCl).

-

Serial Dilution: A series of 1:10 dilutions were performed in sterile saline.

-

Plating: 0.1 mL aliquots of the dilutions were spread onto agar plates containing a nutrient medium suitable for the growth of Actinomycetes.

-

Incubation: The plates were incubated at 28°C for 7-14 days, allowing for the development of distinct microbial colonies.

-

Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky appearance with aerial mycelium) were selected for further screening.

2.2. Screening for Antimicrobial Activity

The isolated Streptomyces colonies were screened for their ability to produce antimicrobial substances using the agar streak method.

-

Primary Screening: Each selected Streptomyces isolate was streaked in a single line across the center of an agar plate.

-

Test Organisms: After a few days of incubation to allow for the diffusion of any produced antibiotics, various test microorganisms, including bacteria and fungi, were streaked perpendicular to the Streptomyces streak.

-

Zone of Inhibition: The plates were incubated under conditions optimal for the growth of the test organisms. A clear zone of no growth around the Streptomyces streak indicated the production of an antimicrobial compound. The strain designated M-338, later identified as Streptomyces kasugaensis, showed a significant zone of inhibition against Piricularia oryzae.

Production and Isolation of Kasugamycin

Once the producing organism was identified, the next step was to produce and purify the active compound, Kasugamycin, for further characterization.

Experimental Protocols

3.1. Fermentation

Large-scale production of Kasugamycin was achieved through submerged aerobic fermentation of Streptomyces kasugaensis.

-

Seed Culture: A loopful of S. kasugaensis from an agar slant was inoculated into a flask containing a seed medium (e.g., soybean meal, glucose, and mineral salts) and incubated on a rotary shaker to generate a dense seed culture.

-

Production Medium: The seed culture was then transferred to a larger fermenter containing a production medium optimized for Kasugamycin biosynthesis.

-

Fermentation Conditions: The fermentation was carried out under aerobic conditions with constant agitation and temperature control (typically 28°C) for several days. The production of Kasugamycin was monitored by bioassay.

3.2. Isolation and Purification

Kasugamycin was isolated from the fermentation broth through a series of extraction and chromatography steps.

-

Broth Filtration: The fermented broth was filtered to remove the mycelium.

-

Adsorption: The clarified broth was passed through a column packed with a cation exchange resin. Kasugamycin, being a basic compound, would bind to the resin.

-

Elution: The column was washed to remove impurities, and then Kasugamycin was eluted using a dilute acid or a salt solution.

-

Further Purification: The eluate was further purified using techniques such as carbon chromatography and recrystallization to obtain pure, crystalline Kasugamycin.

Physicochemical Properties and Structure Elucidation

The purified Kasugamycin was subjected to various analyses to determine its chemical and physical properties, which ultimately led to the elucidation of its structure.

Data Presentation

| Property | Description |

| Appearance | White, crystalline powder |

| Chemical Formula | C14H25N3O9 |

| Melting Point | 236-239 °C (decomposes) |

| Solubility | Soluble in water, slightly soluble in methanol, and practically insoluble in most organic solvents. |

| Optical Rotation | [α]D25 = +84° (c=1, H2O) |

Experimental Protocols

4.1. Elemental Analysis and Molecular Formula Determination

-

Standard elemental analysis (CHN analysis) was performed to determine the percentage composition of carbon, hydrogen, and nitrogen.

-

The molecular weight was determined by mass spectrometry, which, combined with the elemental analysis data, allowed for the deduction of the empirical and molecular formulas.

4.2. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH2), and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were instrumental in determining the carbon-hydrogen framework of the molecule and the connectivity of the atoms.

-

X-ray Crystallography: This was the definitive method used to determine the three-dimensional structure of Kasugamycin. A suitable crystal of Kasugamycin hydrobromide was prepared and subjected to X-ray diffraction analysis, which provided the precise spatial arrangement of all atoms in the molecule.

Antimicrobial Spectrum and Activity

A key aspect of the initial research was to define the range of microorganisms susceptible to Kasugamycin and to quantify its potency.

Data Presentation

Minimum Inhibitory Concentrations (MIC) of Kasugamycin

| Microorganism | MIC (µg/mL) |

| Fungi | |

| Piricularia oryzae | 0.2 - 0.78 |

| Bacteria | |

| Pseudomonas aeruginosa | 6.25 - 100 |

| Escherichia coli | >100 |

| Staphylococcus aureus | >100 |

| Bacillus subtilis | >100 |

Note: MIC values can vary depending on the specific strain and the testing conditions.

Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the agar dilution method.

-

Media Preparation: A series of agar plates were prepared, each containing a different, known concentration of Kasugamycin.

-

Inoculum Preparation: The test microorganisms were grown in a suitable broth medium to a standardized cell density.

-

Inoculation: A small, standardized volume of the microbial suspension was spotted onto the surface of each agar plate.

-

Incubation: The plates were incubated under optimal conditions for the growth of the respective microorganisms.

-

MIC Determination: The MIC was recorded as the lowest concentration of Kasugamycin that completely inhibited visible growth of the microorganism.

Mechanism of Action: Inhibition of Protein Synthesis

Umezawa's team delved into the biochemical basis of Kasugamycin's antimicrobial activity, discovering its role as a potent inhibitor of protein synthesis.

Experimental Protocols

6.1. In Vitro Protein Synthesis Assay

The effect of Kasugamycin on protein synthesis was studied using a cell-free system derived from E. coli.

-

Preparation of Cell-Free Extract: E. coli cells were lysed, and the ribosomes, tRNA, and other necessary components for protein synthesis were isolated.

-

Assay Components: The reaction mixture contained the cell-free extract, a messenger RNA (mRNA) template (e.g., poly-U for the synthesis of polyphenylalanine), radioactively labeled amino acids (e.g., 14C-phenylalanine), and an energy source (ATP and GTP).

-

Incubation with Kasugamycin: Different concentrations of Kasugamycin were added to the reaction mixtures.

-

Measurement of Protein Synthesis: The reaction was incubated, and the amount of newly synthesized, radioactive protein was measured by precipitation and scintillation counting. A decrease in the incorporation of radioactive amino acids in the presence of Kasugamycin indicated inhibition of protein synthesis.

6.2. Ribosome Binding Assays

Further experiments were conducted to pinpoint the specific step in protein synthesis that was being inhibited.

-

Ribosome Subunit Binding: It was determined that Kasugamycin primarily acts on the 30S ribosomal subunit.

-

Inhibition of Aminoacyl-tRNA Binding: Through more refined assays, it was demonstrated that Kasugamycin interferes with the binding of aminoacyl-tRNA to the messenger-ribosome complex, thereby halting the initiation and elongation of the polypeptide chain.

Conclusion

The discovery of Kasugamycin by Hamao Umezawa and his team stands as a landmark achievement in the field of antibiotic research. Through meticulous experimental work, they not only introduced a valuable agent for combating a significant agricultural disease but also contributed to the fundamental understanding of protein synthesis and its inhibition. The methodologies they employed, from the initial screening of soil microbes to the detailed biochemical and structural analyses, laid the groundwork for future antibiotic discovery and development. This technical guide serves as a testament to their pioneering research and provides a valuable resource for contemporary scientists working in the fields of microbiology, drug discovery, and molecular biology.

References

- 1. Enantioselective Total Syntheses of (+)-Kasugamycin and (+)-Kasuganobiosamine Highlighting a Sulfamate-Tethered Aza-Wacker Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Kasugamycin: A Technical Guide on the Aminoglycoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kasugamycin is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis.[1][2] Discovered in 1965 in Japan, it is composed of three distinct chemical parts: a D-chiro-inositol moiety, an unusual amino-sugar called kasugamine, and a glycine imine group.[1] Unlike many other aminoglycosides, kasugamycin exhibits low toxicity in humans and animals.[3] It has been widely used in agriculture as a fungicide to control rice blast disease caused by Pyricularia oryzae and also shows activity against several plant pathogenic bacteria like Pseudomonas, Erwinia, and Xanthomonas.[1][4][5][6] Its unique mechanism of action and low toxicity have also made it a subject of medical research, with proven effectiveness against Pseudomonas aeruginosa urinary tract infections in humans.[4]

Mechanism of Action: Inhibition of Translation Initiation

Kasugamycin exerts its bacteriostatic effect by inhibiting protein biosynthesis at the crucial stage of translation initiation.[3][7][8][9] It specifically targets the 30S small ribosomal subunit.[10]

Structural and biochemical studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, at the interface of the P (peptidyl) and E (exit) sites.[11][12] The binding pocket is composed entirely of 16S rRNA residues, primarily interacting with the universally conserved nucleotides G926 and A794.[11][13] By occupying this strategic position, kasugamycin sterically interferes with the binding of the initiator fMet-tRNA to the P-site, thereby preventing the formation of the 30S initiation complex and the subsequent assembly of a functional 70S ribosome.[3][14][15]

Recent genome-wide studies have refined this model, showing that kasugamycin can still interfere with translation even after the 70S initiation complex has formed.[3][14] Its inhibitory action is highly context-dependent. The efficacy of inhibition is significantly influenced by the nucleotide immediately preceding the start codon (at the -1 position) in the mRNA. An upstream guanine (G) residue makes a gene most susceptible to kasugamycin-mediated inhibition.[3][14] This context-specificity explains why, even at high concentrations, kasugamycin does not completely halt all protein synthesis, allowing for the differential expression of certain proteins.[14][16]

Furthermore, kasugamycin shows a differential effect on leadered versus leaderless mRNAs. Translation of canonical mRNAs, which possess a 5' untranslated region (UTR) including a Shine-Dalgarno sequence, is inhibited.[7] In contrast, the translation of many leaderless mRNAs, which begin directly with the start codon, is less affected, potentially because they can be initiated by intact 70S ribosomes through an alternative pathway.[7][17]

Mechanisms of Resistance

Bacterial resistance to kasugamycin primarily arises from two distinct mechanisms: modification of the ribosomal target and enzymatic inactivation of the antibiotic.

Ribosomal Modification via ksgA Inactivation

The most common mechanism of resistance involves the gene ksgA.[18][19] This gene encodes the KsgA methyltransferase, an enzyme responsible for the dimethylation of two adjacent adenosine residues, A1518 and A1519, within the 16S rRNA of the 30S subunit.[15][18] These residues are located in helix 45, a region critical for maintaining the structural integrity needed for kasugamycin binding.[15]

In susceptible bacteria, these adenosines are methylated, allowing kasugamycin to bind effectively and inhibit translation. However, mutations that inactivate the ksgA gene prevent this methylation.[18] The absence of these methyl groups on A1518 and A1519 alters the local rRNA structure, which indirectly leads to resistance by destabilizing the kasugamycin binding site.[15] Spontaneous mutations in ksgA can confer a modest level of kasugamycin resistance.[18][20] Interestingly, once a cell acquires a ksgA mutation, it can develop high-level resistance at a significantly increased frequency through secondary mutations, such as in the speD gene involved in spermidine synthesis.[18][20]

Enzymatic Inactivation

A secondary resistance mechanism involves the enzymatic modification of the kasugamycin molecule itself. In some field isolates of plant-pathogenic bacteria, resistance is conferred by an acetyltransferase enzyme.[6] For example, the gene aac(2')-IIa encodes a novel kasugamycin 2′-N-acetyltransferase.[6] This enzyme catalyzes the transfer of an acetyl group to the 2'-amino group of the kasugamine moiety, converting kasugamycin into 2'-N-acetyl-kasugamycin. This modification renders the antibiotic unable to bind to the ribosome, thus inactivating it.[1]

Biosynthesis of Kasugamycin

The biosynthesis of kasugamycin is a complex process encoded by a dedicated gene cluster (kas) in Streptomyces kasugaensis.[1][5] While the entire pathway is still under investigation, key initial steps have been elucidated. The process is primed by the enzyme KasQ, an epimerase.[1] KasQ initiates the pathway by converting UDP-GlcNAc (UDP-N-acetylglucosamine) into UDP-ManNAc (UDP-N-acetylmannosamine).[1] This is a critical first step in forming the kasugamine moiety. Isotope-feeding studies have confirmed that glucosamine, rather than glucose, serves as the direct precursor for the kasugamine core.[1]

The biosynthetic gene cluster also contains genes for self-resistance. The enzymes KasF and KasH, previously proposed to be part of the main pathway, have been identified as acetyltransferases that inactivate kasugamycin, likely to protect the producing organism from its own antibiotic.[1]

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of Kasugamycin

| Bacterial Species | Strain Type | MIC (µg/mL) | Medium/Conditions | Citation |

| Pseudomonas spp. | Clinical Isolates | 250 (Median) | - | [2][21][22] |

| Pseudomonas spp. | 11 Strains | 125 (Median) | Mycin Assay Broth (basic pH) | [2][21][22] |

| E. coli | MG1655 | 500 | - | [16] |

| Burkholderia glumae | Sensitive Isolates | 12.5 - 25 | Peptone-glucose medium | [6] |

| Burkholderia glumae | Resistant Isolates | 1,600 - 3,200 | Peptone-glucose medium | [6] |

| Neisseria gonorrhoeae | Clinical/Lab Strains | 30 - 200 | - | [19] |

| Salmonella Enteritidis | Wild-Type | 150 | LB Broth | [15] |

| Salmonella Enteritidis | ksgA mutant | 500 | LB Broth | [15] |

Table 2: Ribosome Binding Affinity

| Ribosome Type | Method | Association Constant (K_a) | Citation |

| E. coli 70S | Equilibrium Dialysis | ~6 x 10⁴ M⁻¹ | [10] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of kasugamycin against various bacteria is commonly determined using the agar dilution method.[6]

Methodology:

-

Medium Preparation: A suitable growth medium (e.g., Peptone-glucose medium or Mueller-Hinton medium) is prepared and autoclaved.[6]

-

Antibiotic Dilution: Two-fold serial dilutions of kasugamycin are prepared. Each dilution is then mixed with the molten agar medium to achieve the desired final concentrations in the agar plates.[6]

-

Bacterial Inoculum: Bacterial strains to be tested are grown to a standardized density.

-

Inoculation: The bacterial suspensions are streaked onto the surface of the agar plates containing the different concentrations of kasugamycin.[6]

-

Incubation: Plates are incubated under appropriate conditions (e.g., 28°C for B. glumae or 37°C for E. coli) for 24-48 hours.[6]

-

Reading: The MIC is defined as the lowest concentration of kasugamycin that completely inhibits visible bacterial growth on the plate.[6]

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. It is a direct method to confirm kasugamycin's mechanism of action.[23]

Methodology:

-

System Setup: A cell-free translation system is used, which can be either a coupled transcription/translation system (starting with a DNA template) or a direct translation system (starting with an mRNA template). These systems contain all necessary components like ribosomes, tRNAs, amino acids, and energy sources, often derived from E. coli cell extracts (S100 fraction).[23]

-

Template: A specific mRNA template is used, often encoding a reporter protein like luciferase or a viral coat protein.[23][24]

-

Labeling: To visualize the protein product, radiolabeled (e.g., ³⁵S-methionine) or fluorescently tagged amino acids are included in the reaction mix.[23]

-

Inhibition: The assay is run in the presence of varying concentrations of kasugamycin. A control reaction without the antibiotic is run in parallel.

-

Reaction: The components are mixed and incubated at an optimal temperature (e.g., 37°C) to allow for protein synthesis.

-

Analysis: The synthesized proteins are separated by SDS-PAGE and visualized by autoradiography (for radiolabels) or fluorescence imaging. The reduction in the protein band intensity in the presence of kasugamycin indicates the level of inhibition. Alternatively, if a reporter like luciferase is used, its activity can be measured directly by adding its substrate (luciferin) and detecting luminescence.[23][24]

Ribosome Purification

Purifying ribosomes is essential for structural and binding studies. A common method involves sucrose gradient centrifugation, which separates ribosomes from ribosomal subunits and other cellular components based on their density.[25]

Methodology:

-

Cell Lysis: Bacterial cells are harvested and lysed using methods such as sonication or French press in a buffer designed to maintain ribosome integrity.

-

Clarification: The cell lysate is clarified by centrifugation at low speed to remove cell debris, followed by a higher speed spin to pellet crude ribosomes.[25]

-

Sucrose Gradient: A linear sucrose gradient (e.g., 10-40%) is prepared in centrifuge tubes.

-

Loading and Ultracentrifugation: The crude ribosome preparation is carefully layered on top of the sucrose gradient. The tubes are then subjected to ultracentrifugation for several hours at high speed (e.g., >100,000 x g). During this process, particles migrate through the gradient based on their size and shape. 70S ribosomes will travel further than the individual 50S and 30S subunits.[25]

-

Fractionation: After centrifugation, the gradient is fractionated from top to bottom. The absorbance of each fraction at 260 nm (A₂₆₀) is measured to locate the peaks corresponding to the 30S, 50S, and 70S particles.[25]

-

Collection and Storage: Fractions containing the desired particle (e.g., 30S subunits for kasugamycin binding studies) are pooled, concentrated, and stored at -80°C.[25]

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pnas.org [pnas.org]

- 4. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]

- 8. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kasugamycin [sitem.herts.ac.uk]

- 10. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Differential inhibition of 30S and 70S translation initiation complexes on leaderless mRNA by kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inactivation of KsgA, a 16S rRNA methyltransferase, causes vigorous emergence of mutants with high-level kasugamycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholars.northwestern.edu [scholars.northwestern.edu]

- 20. journals.asm.org [journals.asm.org]

- 21. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kasugamycin Hydrochloride Hydrate

Introduction

Kasugamycin is an aminoglycoside antibiotic first isolated in 1965 from the bacterium Streptomyces kasugaensis, found near the Kasuga shrine in Nara, Japan.[1] Initially identified for its potent inhibitory effect against the fungus responsible for rice blast disease, Pyricularia oryzae, it was later found to possess antibacterial properties as well.[1][2] This guide provides a comprehensive overview of Kasugamycin hydrochloride hydrate, focusing on its chemical identity, physicochemical properties, mechanism of action, synthesis, and relevant experimental protocols for researchers and drug development professionals.

Chemical Identification

Kasugamycin can exist in several forms, each with a distinct Chemical Abstracts Service (CAS) number. It is crucial for researchers to distinguish between these forms for accurate documentation and procurement.

| Compound Name | CAS Number | Molecular Formula | Notes |

| Kasugamycin | 6980-18-3 | C₁₄H₂₅N₃O₉ | The free base form of the antibiotic.[1][3] |

| Kasugamycin Hydrochloride | 19408-46-9 | C₁₄H₂₅N₃O₉ • HCl | The hydrochloride salt.[1][4] |

| Kasugamycin Hydrochloride Hydrate | 200132-83-8 | C₁₄H₂₈ClN₃O₁₀ (also written as C₁₄H₂₅N₃O₉ • HCl • H₂O) | The hydrated form of the hydrochloride salt, which is more stable.[3][5][6] |

Physicochemical Properties

The technical grade compound, Kasugamycin hydrochloride hydrate, is a white, crystalline substance.[1] Its stability is pH-dependent; it is stable in acidic to neutral conditions but decomposes in alkaline solutions.[3][7] The hydrochloride hydrate form is noted to be more stable than the free base.[3]

| Property | Value |

| Molecular Weight | 433.84 g/mol [5] |

| Melting Point | 202-230 °C (with decomposition)[3] |

| pH | 4.35 (1% wt/vol solution at 24.5 °C)[3] |

| Density | 0.43 g/mL (at 24.5 °C)[3] |

| Water Solubility | pH 5: 20.7 g/100 mLpH 7: 22.8 g/100 mLpH 9: 43.8 g/100 mL[3] |

| Solvent Solubility | Methanol: 0.744 g/100 mLInsoluble in organic solvents like hexane and benzene.[3][7][8] |

| pKa | pKa1 = 3.23pKa2 = 7.73pKa3 = 11.0[3] |

Mechanism of Action

Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis at the initiation stage of translation.[1] Unlike many other aminoglycosides that cause codon misreading, Kasugamycin's primary action is to prevent the formation of the translation initiation complex.[9]

The key steps in its mechanism are:

-

Binding to the 30S Ribosomal Subunit : Kasugamycin binds within the mRNA channel of the 30S ribosomal subunit.[1] The binding site is located between the universally conserved G926 and A794 nucleotides in the 16S ribosomal RNA.[1]

-

Interference with tRNA : The drug directly competes with the initiator fMet-tRNA (formylmethionyl-transfer RNA), preventing its stable binding to the P-site of the ribosome.[1] By binding in the path of the mRNA, Kasugamycin perturbs the crucial codon-anticodon interaction.[1]

-

Inhibition of Initiation Complex Formation : This interference blocks the assembly of the 70S initiation complex, thereby halting protein synthesis before it can begin.[10]

-

Specificity : Kasugamycin specifically inhibits the translation of canonical, leadered mRNAs but is less effective against leaderless mRNAs.[1] The context of the ribosome binding site, particularly the nucleotide preceding the start codon, can influence the inhibitory activity of Kasugamycin.[10]

Synthesis

Biosynthesis

Kasugamycin is produced commercially through a large-scale aerobic fermentation process using Streptomyces kasugaensis.[8][11] The biosynthesis involves the assembly of its three core components: D-chiro-inositol, the unusual amino-sugar kasugamine, and a glycine imine moiety.[12] Recent studies have identified key enzymes in the biosynthetic pathway, such as the epimerase KasQ, which converts UDP-GlcNAc to UDP-ManNAc in an initial step.[12][13]

Chemical Synthesis

The total synthesis of Kasugamycin is a complex challenge due to its stereochemical intricacies, particularly the multideoxy diamino sugar unit known as kasugamine.[14] Recent synthetic pathways have been developed utilizing naturally derived carbohydrates, such as D-fucal, as starting materials.[14][15][16] A key strategy involves the selective reduction of a glycal to form a 3-deoxyglycal intermediate, which facilitates the precise introduction of amino groups at the C-2 and C-4 positions.[15][16] This is followed by a late-stage glycosylation step to couple the kasugamine moiety with a protected D-chiro-inositol derivative to form the final product.[17]

Experimental Protocols

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of Kasugamycin against a bacterial strain.

Materials:

-

Kasugamycin hydrochloride hydrate stock solution (e.g., 1000 µg/mL)

-

Sterile Trypticase Soy Broth (or other suitable growth medium)

-

Sterile test tubes

-

18-hour broth culture of the test organism, diluted 1:1000

-

Incubator (37°C)

-

Blood agar plates (for determining bactericidal concentration)

Procedure:

-

Preparation of Dilutions : Create a series of twofold dilutions of the Kasugamycin stock solution in sterile broth. Distribute 1.0 mL of each dilution into sterile test tubes. Include a positive control tube with broth and inoculum only, and a negative control tube with broth only.

-

Inoculation : Add 1.0 mL of the diluted bacterial culture to each tube (except the negative control), resulting in a final bacterial concentration of approximately 10⁵ to 10⁶ organisms/mL.[18]

-

Incubation : Incubate all tubes at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of Kasugamycin that completely inhibits visible growth of the organism.

-

MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), subculture a small aliquot from each clear tube onto a blood agar plate. Incubate the plates at 37°C for 48 hours. The MBC is the lowest concentration that results in no colony growth on the plate.[18]

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a cell-free assay to measure the inhibitory effect of Kasugamycin on protein synthesis, based on classic experiments.

Materials:

-

Cell-free E. coli extract (containing ribosomes, supernatant factors)

-

Polyuridylate (Poly-U) as an artificial mRNA template

-

¹⁴C-labeled Phenylalanine (¹⁴C-Phe) and corresponding tRNA

-

ATP, GTP, and an energy-regenerating system (e.g., creatine phosphate/kinase)

-

Buffer solution (e.g., Tris-HCl with Mg²⁺ and NH₄Cl)

-

Kasugamycin solutions at various concentrations

-

Trichloroacetic acid (TCA) for precipitation

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup : In a microfuge tube, combine the E. coli extract, buffer, ATP/GTP, energy-regenerating system, Poly-U template, and ¹⁴C-Phe-tRNA.

-

Inhibitor Addition : Add different concentrations of Kasugamycin to the reaction tubes. Include a control reaction with no antibiotic.

-

Incubation : Incubate the reaction mixtures at 37°C for 30 minutes to allow for polyphenylalanine synthesis.

-

Precipitation : Stop the reaction by adding cold 5% TCA to precipitate the newly synthesized ¹⁴C-polyphenylalanine.

-

Filtration : Collect the precipitate by filtering the mixture through glass fiber filters. Wash the filters with TCA to remove unincorporated ¹⁴C-Phe.

-

Quantification : Dry the filters and measure the radioactivity using a scintillation counter.

-

Analysis : Compare the radioactivity in the Kasugamycin-treated samples to the control to determine the extent of protein synthesis inhibition. A significant reduction in radioactivity indicates inhibition.[2][9]

Biological Activity and Applications

Kasugamycin is primarily used in agriculture as a systemic fungicide and bactericide with both protective and curative action.[7]

-

Antifungal Activity : Its most prominent use is for the control of rice blast disease caused by Pyricularia oryzae.[3] It is also effective against other plant fungal diseases like tomato leaf mold and sugar beet leaf spot.[3][7]

-

Antibacterial Activity : Kasugamycin is active against several plant pathogenic bacteria, including species of Pseudomonas, Erwinia, and Xanthomonas.[3] Its activity against human pathogens is more limited, though it shows modest effects against some gram-negative bacteria.[19][20] Due to its low toxicity, it has been explored for treating Pseudomonas aeruginosa urinary tract infections in humans.[3][6]

-

Novel Applications : Recent research has shown that at sub-inhibitory concentrations, Kasugamycin can decrease translational mistranslation in Mycobacterium tuberculosis, thereby increasing its susceptibility to other antibiotics like rifampicin.[21] It has also been identified as a potent inhibitor of GH18 chitinases, suggesting potential new therapeutic applications.[22]

References

- 1. Kasugamycin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Action of Kasugamycin [jstage.jst.go.jp]

- 3. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. KASUGAMYCIN | 6980-18-3 [chemicalbook.com]

- 8. ams.usda.gov [ams.usda.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. Kasugamycin [sitem.herts.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total Synthesis of Kasugamycin - ChemistryViews [chemistryviews.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Total Synthesis of Kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantioselective Total Syntheses of (+)-Kasugamycin and (+)-Kasuganobiosamine Highlighting a Sulfamate-Tethered Aza-Wacker Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

Kasugamycin's Mode of Action on Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which the aminoglycoside antibiotic, kasugamycin, inhibits protein synthesis in bacteria. We will explore its specific binding site on the 30S ribosomal subunit, its context-dependent inhibitory effects on translation initiation, quantitative aspects of its interaction, and the mechanisms by which bacteria develop resistance. Detailed protocols for key experimental techniques used to elucidate this mode of action are also provided.

Molecular Mechanism of Action

Kasugamycin is a potent inhibitor of bacterial translation, primarily targeting the initiation phase of protein synthesis.[1][2][3] Its action is nuanced, involving a specific binding site on the small ribosomal subunit (30S) and a mechanism that is highly dependent on the messenger RNA (mRNA) sequence being translated.

Binding Site within the 30S Ribosomal Subunit

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely located the kasugamycin binding site on the 30S subunit.[4][5][6] The antibiotic binds within the mRNA channel at the junction of the peptidyl (P) and exit (E) sites.[7] This pocket is composed entirely of 16S rRNA residues, with critical interactions occurring with the universally conserved nucleotides G926 and A794.[4] These residues are also known sites for resistance mutations, highlighting their importance in the drug-target interaction.[4][8]

Unlike some other antibiotics, kasugamycin does not directly overlap with the binding site of the initiator fMet-tRNA in the P site.[9] Instead, its position is incompatible with the canonical path of the mRNA molecule through the ribosome.[7]

Inhibition of Canonical Translation Initiation

The primary mechanism of kasugamycin is the inhibition of translation initiation.[10][11] Early studies suggested that the antibiotic directly competed with and blocked the binding of initiator tRNA to the 30S subunit. However, structural and biochemical data have refined this model.

The current understanding is that kasugamycin acts indirectly. By binding within the mRNA channel, it physically obstructs the path of the mRNA backbone, specifically clashing with residues in the -2 and -1 positions (relative to the P-site start codon).[4] This steric hindrance perturbs the mRNA conformation, which in turn destabilizes the crucial codon-anticodon interaction between the mRNA and the initiator fMet-tRNA in the P site.[9] This destabilization effectively prevents the formation of a stable 30S initiation complex.[7]

Context-Dependent Inhibition

The inhibitory activity of kasugamycin is not uniform across all mRNAs; it exhibits a pronounced context specificity.[2][3]

-

Leadered vs. Leaderless mRNA : Kasugamycin is a potent inhibitor of canonical, leadered mRNAs but is significantly less effective against leaderless mRNAs, which initiate translation directly at the 5'-terminal AUG.[10]

-

Influence of the -1 Nucleotide : Genome-wide studies using ribosome profiling have revealed that the identity of the nucleotide immediately preceding the start codon (the -1 position) is a key determinant of kasugamycin's efficacy.[2][3] Genes with a guanine (G) at the -1 position are most susceptible to inhibition by the drug.[3]

-

Post-Initiation Stalling : Contrary to the classical view that kasugamycin only prevents the formation of the initiation complex, recent evidence shows it can also act after the 70S ribosome has assembled. In the presence of the drug, 70S ribosomes are observed to accumulate and stall at the start codons of susceptible genes.[2][3] This suggests kasugamycin can block either the final maturation of the 70S initiation complex or the very first steps of elongation.

Quantitative Analysis of Ribosome Binding

Quantitative data on the binding affinity of kasugamycin to bacterial ribosomes is limited in recent literature. However, early studies using equilibrium dialysis provided a key measurement for its interaction with E. coli ribosomes.

| Parameter | Value | Organism / System | Method | Reference |

| Association Constant (Ka) | ~6 x 104 M-1 | E. coli 70S Ribosomes | Equilibrium Dialysis | [1] |

Note: The Dissociation Constant (Kd) would be the reciprocal of Ka, approximately 16.7 µM.

Mechanisms of Bacterial Resistance

Bacteria have evolved several mechanisms to counteract the inhibitory effects of kasugamycin. These primarily involve either altering the drug's target site on the ribosome or enzymatic inactivation of the antibiotic itself.

-

Modification of the Ribosomal Target (rRNA Methylation) : The most common mechanism of resistance involves the ksgA gene. This gene encodes the 16S rRNA dimethyltransferase, which methylates two adjacent adenosine residues (A1518 and A1519) in helix 45 of the 16S rRNA. Mutations that inactivate the KsgA enzyme prevent this methylation. While these residues are not in the direct binding pocket, their lack of modification is thought to induce conformational changes in the ribosome that allosterically prevent effective kasugamycin action.

-

Alteration of the Binding Site (rRNA Mutation) : Direct mutations in the 16S rRNA gene at the kasugamycin binding site can confer high levels of resistance. Key mutations have been identified at nucleotides A794 and G926, which are critical for drug binding.[4]

-

Enzymatic Inactivation of Kasugamycin : Some bacteria have acquired genes that encode enzymes capable of modifying and inactivating kasugamycin. An example is the kasugamycin 2'-N-acetyltransferase, encoded by the aac(2')-IIa gene, which has been identified in rice-pathogenic bacteria. This enzyme transfers an acetyl group to the antibiotic, rendering it unable to bind to the ribosome.

Key Experimental Methodologies

The elucidation of kasugamycin's mode of action has relied on a combination of structural biology, biochemistry, and genomics. Below are protocols for three key techniques.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Kasugamycin Complexes

Cryo-EM is used to determine the high-resolution three-dimensional structure of the ribosome in complex with kasugamycin, providing a visual map of the binding site and interactions.

Experimental Protocol:

-

Sample Preparation :

-

Purify 70S ribosomes or 30S subunits from a bacterial source (e.g., E. coli, Thermus thermophilus).

-

Assess sample purity and homogeneity using SDS-PAGE and size-exclusion chromatography.[12]

-

Incubate the purified ribosomes with a molar excess of kasugamycin to ensure saturation of the binding site.

-

-

Vitrification :

-

Apply a small volume (typically 3-4 µL) of the ribosome-kasugamycin complex solution to a cryo-EM grid (e.g., a holey carbon grid).[12]

-

Blot the grid to create a thin film of the solution.

-

Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, trapping the complexes in a near-native state.[13]

-

-

Data Collection :

-

Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.

-

Use a direct electron detector to record movies of the particles, which allows for motion correction.[14]

-

-

Image Processing and 3D Reconstruction :

-

Select images of individual ribosomal particles from the micrographs.

-

Align and classify the 2D particle images.

-

Combine the classified images to reconstruct a high-resolution 3D density map of the ribosome-kasugamycin complex.[15]

-

-

Model Building and Analysis :

-

Fit an atomic model of the ribosome into the cryo-EM density map.

-

Identify the density corresponding to kasugamycin and model its atomic structure and interactions with the 16S rRNA.

-

Toeprinting (Primer Extension Inhibition) Assay

Toeprinting is a biochemical technique used to map the position of ribosomes on an mRNA molecule. It is highly effective for studying the formation of translation initiation complexes and the inhibitory effects of antibiotics like kasugamycin.[16][17]

Experimental Protocol:

-

Reaction Assembly :

-

Prepare a reaction mixture containing purified 30S ribosomal subunits, the specific mRNA template of interest, and initiation factors (IF1, IF2, IF3).

-

In separate reactions, add kasugamycin at varying concentrations or omit it for a negative control. Pre-incubate the ribosomes with the drug.[4]

-

Add initiator fMet-tRNAfMet to allow the formation of the 30S initiation complex.

-

-

Primer Hybridization and Extension :

-

Anneal a radiolabeled or fluorescently labeled DNA primer to a site downstream of the start codon on the mRNA template.[18]

-

Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand.

-

-

Termination and Analysis :

-

Reverse transcription will proceed until the enzyme encounters the leading (3') edge of the bound ribosome, where it stalls and dissociates. This creates a truncated cDNA product known as a "toeprint".[19]

-

Stop the reaction and purify the cDNA products.

-

Separate the cDNA products by size using a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and mRNA template.

-

-

Interpretation :

-

The appearance of a specific toeprint band (typically 15-17 nucleotides downstream of the start codon) indicates the successful formation of an initiation complex.

-

A dose-dependent decrease in the intensity of this toeprint band in the presence of kasugamycin demonstrates its inhibitory effect on complex formation.[4]

-

Ribosome Profiling (Ribo-Seq)

Ribo-Seq is a powerful genome-wide technique that provides a "snapshot" of all ribosome positions on all mRNAs within a cell at a specific moment. It is used to assess how kasugamycin affects translation globally and on a gene-by-gene basis.[20][21]

Experimental Protocol:

-

Cell Treatment and Lysis :

-

Grow a bacterial culture (e.g., E. coli) to mid-log phase.

-

Treat the culture with kasugamycin for a short duration (e.g., 2.5 minutes) to capture its immediate effects on translation.[20] A translation elongation inhibitor (e.g., cycloheximide) may also be added to "freeze" ribosomes in place.[22]

-

Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

-

Nuclease Footprinting :

-

Treat the cell lysate with a nuclease (e.g., RNase I) that digests all mRNA not protected by ribosomes. This leaves behind ~28-30 nucleotide "ribosome-protected fragments" (RPFs) or "footprints".

-

-

Ribosome Isolation and Footprint Recovery :

-

Isolate the monosome fraction (single 70S ribosomes bound to RPFs) using sucrose density gradient centrifugation.[23]

-

Extract the RNA from the isolated monosomes to recover the RPFs.

-

-

Library Preparation and Sequencing :

-

Ligate sequencing adapters to the 3' and 5' ends of the purified RPFs.

-

Perform reverse transcription to convert the RPFs to cDNA.

-

Amplify the cDNA library via PCR.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis :

-

Align the sequencing reads to the reference genome to map the precise location of each ribosome.

-

Calculate ribosome occupancy for each gene. By comparing data from kasugamycin-treated and untreated cells, one can determine the drug's effect on the translation efficiency of individual genes.[2]

-

Analyze the distribution of reads around start codons to detect stalling, which appears as a sharp peak of ribosome density at the beginning of coding sequences.[2]

-

References

- 1. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition by kasugamycin of initiation complex formation on 30S ribosomes. | Semantic Scholar [semanticscholar.org]

- 12. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]

- 17. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Optimization of Ribosome Footprinting Conditions for Ribo-Seq in Human and Drosophila melanogaster Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Normalized Ribo-Seq for Quantifying Absolute Global and Specific Changes in Translation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Protein Synthesis by Kasugamycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms by which the aminoglycoside antibiotic Kasugamycin inhibits bacterial protein synthesis. It details the antibiotic's binding site, its context-dependent mode of action, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action